molecular formula C8H15BrO2S B13183421 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione

3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13183421
M. Wt: 255.17 g/mol
InChI Key: IFEFBHXWQMUFRJ-UHFFFAOYSA-N
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Description

3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a bromobutane moiety attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 1-bromobutane with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thiolanes, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its bromobutane and thiolane moieties. The bromine atom can participate in nucleophilic substitution reactions, while the thiolane ring can undergo various transformations. These interactions can affect molecular pathways and lead to the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromobutane moiety and a thiolane ring

Properties

Molecular Formula

C8H15BrO2S

Molecular Weight

255.17 g/mol

IUPAC Name

3-(1-bromobutan-2-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C8H15BrO2S/c1-2-7(5-9)8-3-4-12(10,11)6-8/h7-8H,2-6H2,1H3

InChI Key

IFEFBHXWQMUFRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1CCS(=O)(=O)C1

Origin of Product

United States

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